4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
4-chloro-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-2-5(13)12-8-6(4)7(9)10-3-11-8/h3-4H,2H2,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBDGFXWZDTFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Sequence
- Starting Materials: 4-amino-5-bromopyrimidines or 5-bromo-4-chloropyrimidines.
- Key Reactions: Nucleophilic substitution, cyclization with amines or guanidines.
- Yields: High efficiency reported, with over 87% of reactions yielding more than 60% product.
Representative Method
- Reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of sodium methoxide in methanol to form intermediates.
- Subsequent reaction with guanidine to afford 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones.
This method provides a robust route to the bicyclic system with good yields and is widely cited in the literature.
Preparation from Preformed Pyridones
An alternative strategy involves building the pyrido[2,3-d]pyrimidine ring system starting from pyridone derivatives.
Reaction Conditions
- Use of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce substituents at the 4-position.
- Typical catalysts: Pd(PPh3)4, Pd(OAc)2 with appropriate ligands.
- Bases: Cesium carbonate, tripotassium phosphate.
- Solvents: Mixtures of 1,4-dioxane/water, acetonitrile, or DMSO.
- Microwave irradiation or heating under inert atmosphere is often employed to enhance reaction rates.
Functionalization Examples
- Introduction of aryl or alkynyl groups at the 4-position via Sonogashira coupling.
- Amination reactions at the 2-position using various amines under microwave conditions.
- Formation of phenoxy or thiophenyl derivatives via copper-catalyzed coupling with phenols or thiophenols.
These methods allow for structural diversification and fine-tuning of the biological activity of the derivatives.
Specific Method for 4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
A notable preparation method reported involves the reaction of 4-chloro-5-lithio-6-methoxypyrimidines with 2-(arylmethylidene)propanedinitriles, followed by treatment with alkylamines:
Reaction Steps
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | 4-chloro-6-methoxypyrimidine treated with LDA (lithium diisopropylamide) at –78 °C in THF to generate 4-chloro-5-lithio-6-methoxypyrimidine | Lithiation at C-5 position | - |
| 2 | Reaction with 2-(arylmethylidene)propanedinitriles at –78 °C | Conjugate addition to form 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile derivatives | Fair to good yields |
| 3 | Treatment of adducts with alkylamines in refluxing 1,2-dimethoxyethane (DME) in presence of triethylamine | Cyclization to form 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine derivatives | Moderate to fair yields |
Notes
- This method is simple and efficient, starting from inexpensive and readily available chemicals.
- The reaction conditions are mild, and the sequence allows for the introduction of various aryl groups.
- The resultant compounds include 5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives, structurally related to the target compound.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| From Preformed Pyrimidines | 4-amino-5-bromopyrimidines | Guanidine, NaOMe/MeOH | Room temp to reflux | >60% (majority) | Well-established, high yield |
| Pd-Catalyzed Cross-Coupling | Pyridones with aryl halides/boronic acids | Pd(PPh3)4, Cs2CO3, CuI | 65–140 °C, inert atmosphere | 54–94% | Allows functionalization at C-4 and C-2 |
| Lithiation and Conjugate Addition | 4-chloro-6-methoxypyrimidine, LDA, arylidene dinitriles | LDA, triethylamine | –78 °C to reflux | Moderate to fair | Versatile, mild conditions |
Research Findings and Practical Considerations
- The lithiation approach offers a versatile platform for synthesizing 4-chloro-substituted derivatives with methyl groups at C-5, relevant to the target compound.
- Microwave-assisted amination enhances reaction rates and yields in functionalization steps.
- Palladium-catalyzed cross-couplings provide structural diversity but require careful control of reaction conditions and catalyst loading.
- The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidinones.
Scientific Research Applications
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Contradictions
- Substituent Limitations : Early syntheses struggled with C4 diversification, but chloro-substituted precursors (as in the target) resolved this .
- Biological Trends : Dihydro derivatives (C5-C6 single bond) often target kinases requiring flexible binding pockets, while unsaturated forms (e.g., Palbociclib) favor rigid interactions .
- Contradictions: notes C4 oxygen substituents (e.g., carbonyl) are common in dihydro forms, but the target’s C4 chlorine highlights divergent strategies for reactivity .
Biological Activity
4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, belonging to the pyrido[2,3-d]pyrimidine family, exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications.
- Chemical Formula : C₈H₈ClN₃O
- Molecular Weight : 185.62 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its role as an inhibitor of various enzymes and receptors.
1. Antitumor Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class are potent inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. For instance:
- Case Study : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited significant activity against mammary neoplasms and other cancer types by inhibiting specific kinases involved in tumor progression .
2. Antiviral Properties
This compound has also shown promise as an antiviral agent. In particular:
- Case Study : It was reported that certain derivatives can inhibit Hepatitis C Virus (HCV) NS5B polymerase, suggesting potential use in treating viral infections .
3. Cardiovascular Applications
The structural features of this compound allow it to interact with cardiovascular receptors:
- Research Findings : Compounds from this class have been identified as angiotensin II receptor antagonists, indicating their potential as antihypertensive agents .
The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes:
- Tyrosine Kinase Inhibition : The compound's structure allows it to effectively inhibit tyrosine kinases involved in cell signaling pathways related to cancer .
Data Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one?
The synthesis typically involves multi-component reactions (MCRs) starting from α,β-unsaturated esters or pyridone precursors. For example:
- Step 1 : React methyl acrylate (or similar α,β-unsaturated esters) with malononitrile in NaOMe/MeOH to form 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles .
- Step 2 : Cyclize the intermediate with substituted guanidines (e.g., N-aryl guanidines) in 1,4-dioxane under microwave irradiation (140°C, 10 min) to yield 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. Chlorination at C4 can be achieved using POCl₃ or other halogenating agents to introduce the chloro substituent .
Q. How can C5–C6 unsaturated derivatives be synthesized from the dihydro precursor?
Dehydrogenation of the 5,6-dihydro scaffold is critical for enhancing bioactivity. Two validated methods:
- Photochemical Autocatalysis : Irradiate the dihydro compound in DMSO at 365–450 nm under aerobic conditions. This generates a long-lived radical intermediate, enabling dehydrogenation without external photosensitizers. Hydrogen peroxide is a byproduct .
- Chemical Reagents : Use NaH in DMSO for aryl-substituted derivatives or Na₂SeO₃ in DMSO for alkyl/aryl substrates. These methods achieve full conversion to unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones .
Advanced Research Questions
Q. What strategies modulate kinase selectivity in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?
Selectivity hinges on substituent engineering and scaffold modifications:
- C2 and C4 Substituents : Introduce aryl groups (e.g., 2-chloro-4-(3-fluoropyridinyl)phenyl at C6) to enhance binding to salt-inducible kinases (SIKs). Methyl or amino groups at C2 improve specificity .
- Borylation and Suzuki Coupling : Install boron pinacol esters via Miyaura borylation at phenyl rings, followed by Pd-catalyzed cross-coupling to diversify substituents. This approach shifts selectivity toward FGFR4 or SIK isoforms .
- Radical Trapping : Use EPR spectroscopy and spin-trapping agents (e.g., TEMPO) to study intermediates during dehydrogenation, ensuring minimal off-target reactivity .
Q. How does introducing substituents at C4 affect biological activity and synthetic feasibility?
The C4 position is sterically constrained but critical for kinase inhibition:
- Chlorine Introduction : Chlorination at C4 via 4-chloropyrimidine precursors enables subsequent SNAr reactions with amines or thiols. This modification increases potency against ZAP-70 and BCR kinases (IC₅₀ < 100 nM) .
- Steric Challenges : Bulky groups (e.g., tert-butyl) hinder cyclization during pyridone ring formation. Optimal substituents are small (e.g., NH₂, CH₃) to maintain synthetic yields (>70%) .
Q. What mechanistic insights explain the autocatalytic dehydrogenation of 5,6-dihydro derivatives?
The photochemical process involves:
- Radical Formation : Irradiation generates a diradical species stabilized by conjugation. EPR studies confirm a persistent radical intermediate with a half-life >24 hours .
- Hydrogen Peroxide Role : Aerobic conditions promote H₂O₂ formation, which oxidizes the dihydro scaffold. Radical quenchers (e.g., BHT) inhibit dehydrogenation, confirming a radical chain mechanism .
Methodological Considerations
Q. How are solubility and crystallinity optimized for in vitro assays?
- Alkylation : Methylation of N8 improves aqueous solubility by disrupting hydrogen-bonding networks. For NH-containing analogs (e.g., pancreatic cancer candidates), use photocleavable protecting groups (e.g., 4,5-dimethoxy-2-nitrobenzyl) to maintain solubility during synthesis .
- Crystallization : Co-crystallize with kinase domains (e.g., SIK3) in 20% PEG 3350, 0.2 M ammonium acetate (pH 6.5) to resolve binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
